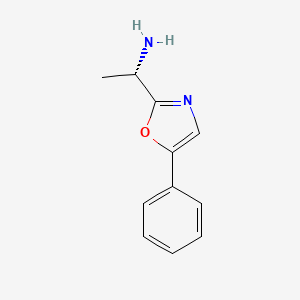

(S)-1-(5-Phenyloxazol-2-yl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethanamine |

InChI |

InChI=1S/C11H12N2O/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3/t8-/m0/s1 |

InChI Key |

ZMYNPJZRCCAZCT-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=C(O1)C2=CC=CC=C2)N |

Canonical SMILES |

CC(C1=NC=C(O1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Bioisosteric Replacement:bioisosteres Are Functional Groups or Molecules That Have Similar Physical or Chemical Properties and Which Produce Broadly Similar Biological Properties. in the Context of S 1 5 Phenyloxazol 2 Yl Ethanamine, Various Parts of the Molecule Could Be Subject to Bioisosteric Replacement to Probe the Sar and Fine Tune Its Properties. for Example:

The phenyl ring could be replaced with other aromatic or heteroaromatic rings to explore different hydrophobic and electronic interactions.

The oxazole (B20620) ring could be substituted with other five-membered heterocycles like thiazole, isoxazole, or pyrazole (B372694) to modulate hydrogen bonding capacity and metabolic stability. Research on 2-aminothiazole (B372263) derivatives, for instance, has shown them to be a privileged scaffold in medicinal chemistry.

The ethyl group at the chiral center could be varied in size and lipophilicity to probe the limits of the binding pocket.

Structure Based Drug Design Sbdd and Molecular Modeling:when the Three Dimensional Structure of the Biological Target is Known, Computational Techniques Like Molecular Docking and Molecular Dynamics Simulations Can Be Powerful Tools. These Methods Allow for the Visualization of How a Ligand Binds to Its Target and Can Predict the Affinity of Novel, Designed Compounds. for a Compound Like S 1 5 Phenyloxazol 2 Yl Ethanamine, Docking Studies Could Reveal the Key Amino Acid Residues It Interacts With, Providing a Roadmap for Rational Modifications. for Instance, if a Hydrogen Bond is Observed Between the Amine Group and a Specific Residue, Modifications Could Be Made to Strengthen This Interaction.

Table 2: Design Strategies and Expected Outcomes

| Strategy | Rationale | Expected Outcome |

| Stereospecific Synthesis | Isolate and evaluate individual enantiomers | Identification of the eutomer; potentially reduced side effects |

| Scaffold Rigidification | Reduce conformational flexibility | Increased potency and selectivity |

| Bioisosteric Replacement | Modulate physicochemical properties | Improved potency, selectivity, and pharmacokinetic profile |

| Structure-Based Design | Rational design based on target structure | Highly optimized and potent ligands |

The design and synthesis of novel enzyme inhibitors often leverage these principles. For example, studies on inhibitors of various enzymes have demonstrated that the introduction of specific substituents on a heterocyclic core can lead to significant improvements in inhibitory activity nih.govnih.gov.

Computational Chemistry Approaches to S 1 5 Phenyloxazol 2 Yl Ethanamine

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for investigating the intricate details of reaction mechanisms and the origins of stereoselectivity.

Elucidation of Transition State Geometries and Energetics

At present, specific DFT studies detailing the transition state geometries and energetics for reactions involving (S)-1-(5-phenyloxazol-2-yl)ethanamine are not available in the public domain. However, based on general principles of DFT applied to similar chiral amines, such studies would be invaluable. Theoretical chemists can model the interaction of this compound with various reagents to map out the potential energy surface of a reaction. This involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants to products.

The energy barriers calculated for these transition states are critical for predicting reaction rates and understanding kinetic control. By comparing the energies of different possible transition states, researchers can predict which reaction pathway is most likely to occur. For instance, in an acylation reaction, DFT could be used to determine the geometry of the nucleophilic attack of the amine on the acylating agent and calculate the activation energy for this step.

Computational Modeling of Chiral Recognition and Inductive Effects

The chirality of this compound is a key feature, and understanding how it influences interactions with other chiral molecules is crucial. While specific computational models of chiral recognition for this exact compound are not documented, the methodology is well-established. DFT calculations can be employed to model the non-covalent interactions between the (S)-enantiomer and a chiral selector, such as a chiral stationary phase in chromatography or a chiral catalyst.

These models can reveal the specific hydrogen bonds, van der Waals forces, and steric clashes that lead to diastereomeric complexes with different stabilities. The energy difference between these complexes is directly related to the degree of chiral recognition. Furthermore, DFT can quantify the electronic or inductive effects of the phenyloxazole moiety on the reactivity of the ethanamine group. The electron-withdrawing or -donating nature of the heterocyclic ring system can influence the nucleophilicity of the amine and its reactivity in various chemical transformations.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital Analysis (HOMO, LUMO)

The electronic properties of a molecule are fundamental to its reactivity. Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are powerful computational tools for visualizing and quantifying these properties.

An MEP map provides a visual representation of the charge distribution on the surface of a molecule. For this compound, an MEP analysis would highlight regions of negative potential, typically associated with lone pairs of electrons on the nitrogen and oxygen atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential, often found around the hydrogen atoms of the amine group, would indicate sites for nucleophilic interaction.

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO would likely be localized on the amine group and the phenyl ring, while the LUMO would be distributed over the oxazole (B20620) ring system.

A hypothetical table of FMO energies is presented below to illustrate the type of data generated from such an analysis.

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| Energy Gap | 5.15 |

Note: These values are illustrative and not based on actual calculations for this compound.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The three-dimensional structure and flexibility of this compound are critical to its function. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. This is typically achieved by systematically rotating the single bonds and calculating the energy of each resulting conformer. For this compound, key rotations would be around the C-C bond of the ethylamine (B1201723) side chain and the bond connecting the side chain to the oxazole ring.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and identify the most populated conformations at a given temperature. This information is crucial for understanding how the molecule might bind to a receptor or a catalyst, as it reveals the accessible shapes the molecule can adopt.

Quantitative Structure-Activity Relationship (QSAR) Development and Application in Mechanistic Rationalization

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. While no specific QSAR models have been published for this compound and its derivatives, the framework for such a study is well-defined.

A QSAR study would involve synthesizing a library of analogues of this compound with variations in the phenyl ring or other parts of the molecule. The biological activity or a measure of reactivity would then be determined experimentally for each compound. Computationally, a wide range of molecular descriptors would be calculated for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates a subset of these descriptors with the observed activity. A successful QSAR model can be used to predict the activity of new, unsynthesized compounds and to provide insights into the mechanistic basis of the activity. For example, if a descriptor related to the size of a substituent on the phenyl ring is found to be important, it could suggest a steric interaction at a binding site.

Applications of S 1 5 Phenyloxazol 2 Yl Ethanamine As a Chiral Synthon in Advanced Organic Synthesis

Integral Building Block for the Asymmetric Synthesis of Complex Natural Products and Their Analogues

The total synthesis of natural products represents a pinnacle of chemical science, often requiring innovative strategies to construct intricate molecular architectures with precise stereochemical control. nih.govnih.govresearchgate.net Chiral oxazoline-containing ligands are recognized as one of the most successful and versatile classes of ligands in asymmetric catalysis, owing to their modular nature and effectiveness in a wide array of metal-catalyzed transformations. acs.orgnih.gov These ligands are typically synthesized from readily available chiral β-amino alcohols, a class of compounds to which (S)-1-(5-phenyloxazol-2-yl)ethanamine belongs. nih.gov

While direct, multi-step total syntheses commencing from this compound are not yet broadly documented in the literature, its structural motif is central to methodologies applied in complex syntheses. For instance, phosphinooxazoline (PHOX) ligands, which are derived from chiral amino alcohols, have been instrumental in key synthetic steps. A notable example is the palladium-catalyzed Tsuji allylation used in the asymmetric synthesis of (−)-cephalotaxine, which employed a PHOX ligand to establish critical stereochemistry. nih.gov Similarly, the synthesis of the chemotactic factor (−)-sirenin utilized a copper catalyst complexed with a biaryl bis(oxazoline) ligand for a highly effective enantioselective intramolecular cyclopropanation. nih.gov

The utility of this compound lies in its potential to serve as a precursor to bespoke ligands and catalysts tailored for specific, challenging transformations within a natural product synthesis campaign. organic-chemistry.org The inherent chirality of the ethanamine side chain, combined with the rigid oxazole (B20620) core, provides a robust framework for inducing asymmetry in reactions crucial for building stereochemically dense molecules. nih.gov

Key Precursor for Advanced Pharmaceutical Intermediates

The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. tcichemicals.com This makes chiral building blocks containing the oxazole motif, such as this compound, highly valuable as precursors for advanced pharmaceutical intermediates.

A definitive application of this structural class is in the synthesis of the anthelmintic drug Levamisole. nih.gov Research has demonstrated that a chiral organocatalyst based on the oxazoline (B21484) framework can efficiently catalyze the asymmetric Strecker reaction of N-benzhydrylimines. nih.gov This protocol was successfully extended to the synthesis of Levamisole, achieving the target α-aminonitrile intermediate in high yield (96%) and with outstanding enantioselectivity (up to 98% ee). nih.gov The reaction utilizes trimethylsilyl (B98337) cyanide as the cyanide source and proceeds effectively at -20 °C, showcasing a practical and highly selective route to a key pharmaceutical intermediate. nih.gov

The development of such efficient, enantioselective catalytic methods is critical in the pharmaceutical industry, where the production of single-enantiomer drugs is often required. The success in the synthesis of the Levamisole precursor highlights the potential of this compound and its derivatives as foundational synthons for a broader range of biologically active molecules. tcichemicals.com

Development of Novel Chiral Ligands and Organocatalysts Based on the Oxazole Amine Scaffold

The development of new chiral ligands and organocatalysts is a driving force in asymmetric synthesis. acs.orgrsc.org The this compound scaffold is exceptionally well-suited for this purpose, providing a stereocenter directly attached to the coordinating oxazole ring system. acs.orgnih.gov Ligands incorporating a chiral oxazoline are among the most effective and widely used in asymmetric catalysis. nih.gov

This amine can serve as a direct precursor to organocatalysts or be elaborated into more complex chiral ligands. An excellent example of the former is the development of an oxazoline-based organocatalyst for the highly enantioselective Strecker reaction. nih.gov This catalyst, derived from the core oxazole amine structure, has proven effective for creating α-aminonitriles, which are valuable synthetic intermediates. nih.gov The catalyst's performance in this reaction demonstrates the powerful directing effect of the chiral scaffold.

Table 1: Performance of an Oxazoline-Based Organocatalyst in the Asymmetric Strecker Reaction. nih.gov

| Substrate (N-benzhydrylimine) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Derived from Benzaldehyde | 24 | 96 | 98 |

| Derived from 4-Methoxybenzaldehyde | 24 | 95 | 96 |

| Derived from 4-Chlorobenzaldehyde | 24 | 96 | 97 |

| Derived from 2-Naphthaldehyde | 36 | 94 | 95 |

| Derived from Cinnamaldehyde | 48 | 91 | 92 |

Beyond organocatalysis, the primary amine functionality of this compound is a versatile handle for synthesizing a wide range of C₂-symmetric and non-symmetric ligands. nih.govacs.org It can be readily converted into amides, sulfonamides, or used in reductive amination reactions to attach phosphine-containing moieties, leading to powerful ligands like PHOX (phosphinooxazoline) or PyOX (pyridine-oxazoline) analogues. nih.govrsc.org These classes of ligands are renowned for their effectiveness in a multitude of metal-catalyzed reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. acs.orgnih.gov The modular synthesis allows for fine-tuning of the ligand's steric and electronic properties to optimize selectivity for a specific transformation. nih.gov

Synthesis of Polymeric Materials with Precisely Controlled Architectures

The field of polymer science increasingly seeks to create materials with precisely defined structures and functionalities. frontiersin.orgmdpi.comresearchgate.net Poly(2-oxazoline)s (POx) are a class of polymers known for their biocompatibility and tunable properties, which are synthesized via cationic ring-opening polymerization (CROP). tcichemicals.comsigmaaldrich.com The CROP mechanism allows for excellent control over polymer architecture, including the incorporation of specific functional groups at the chain ends (telechelic polymers). mdpi.comrsc.org

This compound is a prime candidate for creating functional polymeric materials with controlled chirality. Its primary amine group, after suitable protection and conversion, can act as a functional initiator for the CROP of 2-oxazoline monomers like 2-ethyl-2-oxazoline. rsc.org This "grafting from" approach would covalently bond the chiral (S)-1-(5-phenyloxazol-2-yl)ethyl moiety to the alpha-terminus of the polymer chain, yielding well-defined α-chiral telechelic polymers. rsc.org Such materials are valuable for creating surfaces with specific protein or cell interactions and for applications in chiral recognition and separation. frontiersin.org

Furthermore, the molecule itself can be a building block for main-chain chiral polymers. mdpi.comacs.org By modifying the phenyloxazole structure to include a polymerizable group, copolymers can be synthesized that incorporate the chiral amine scaffold directly into the polymer backbone. This strategy allows for the creation of materials where the chiral environment is repeated along the chain, potentially leading to polymers with ordered helical structures or other forms of macroscopic chirality. mdpi.com These chiral polymers can serve as novel ligands for asymmetric catalysis, where the polymeric support facilitates catalyst recovery and reuse. nih.govsigmaaldrich.com

Structure Activity Relationship Sar Studies and Biochemical Interactions of Oxazole Containing Chiral Amines

Investigation of Oxazole (B20620) Scaffold Contributions to Molecular Recognition and Binding

The oxazole nucleus is a key pharmacophore in a multitude of bioactive compounds, contributing significantly to their ability to recognize and bind to specific biological targets. nih.govnih.gov Its aromatic nature and the presence of heteroatoms facilitate a range of non-covalent interactions, including hydrogen bonding, and van der Waals forces, which are crucial for stabilizing the ligand-receptor complex. The oxazole ring can act as a bioisosteric replacement for other functionalities, such as amide or ester groups, offering improved metabolic stability and pharmacokinetic profiles. nih.gov

The substitution pattern on the oxazole ring plays a pivotal role in defining the molecule's interaction with its target. nih.gov For instance, in the case of α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH), extensive structure-activity relationship (SAR) studies have revealed that modifications at the C2 and C5 positions of the oxazole ring dramatically influence inhibitory potency and selectivity. nih.gov The ability of the oxazole to be readily functionalized at its various positions allows for the creation of diverse chemical libraries for screening against different biological targets. nih.gov This flexibility has been exploited in the development of inhibitors for enzymes such as cyclooxygenase-2 (COX-2) and protein kinases. nih.govnih.gov

Enantiomer Recognition Studies with Various Biomolecules and Systems

The differential interaction of enantiomers with biological systems is a fundamental principle in pharmacology and biochemistry. mdpi.comnih.gov For chiral amines containing an oxazole scaffold, the specific three-dimensional arrangement of atoms is critical for enantioselective recognition by biomolecules such as proteins and nucleic acids. nih.govresearchgate.net

Spectroscopic Analysis of Chiral Discrimination (e.g., UV-Vis, CD)

Spectroscopic techniques are powerful tools for investigating chiral discrimination. researchgate.netresearchgate.net Ultraviolet-visible (UV-Vis) and Circular Dichroism (CD) spectroscopy can be employed to study the interactions between enantiomeric oxazole derivatives and chiral selectors or biomolecules. nih.govresearchgate.net

For instance, changes in the UV-Vis absorption spectrum of a chiral molecule upon interaction with a biomolecule can indicate the formation of a complex. nih.gov While UV-Vis spectroscopy can confirm binding, CD spectroscopy is particularly sensitive to the chiral environment. When a chiral amine binds to a protein, induced CD signals in the chromophore of the small molecule or changes in the protein's CD spectrum can be observed, providing evidence of enantioselective interaction. mdpi.com These spectral changes arise from the differential absorption of left- and right-circularly polarized light by the diastereomeric complexes formed between the protein and the individual enantiomers of the chiral amine.

NMR Analysis for Identifying Ligating Sites and Interaction Modes

Techniques such as chemical shift perturbation, saturation transfer difference (STD) NMR, and nuclear Overhauser effect (NOE) spectroscopy are instrumental in these studies. researchgate.netazolifesciences.com By observing changes in the NMR signals of either the ligand or the protein upon complex formation, researchers can map the binding interface. researchgate.net For example, the chemical shifts of protons and carbons in the (S)-1-(5-Phenyloxazol-2-yl)ethanamine molecule that are in close proximity to the binding pocket of a protein would be expected to change upon binding. ipb.pt

While specific NMR studies on the interaction of this compound with biomolecules are not detailed in the search results, the application of NMR to study the binding of other heterocyclic compounds to proteins is well-documented. ipb.ptnih.govrsc.orgnih.gov These studies provide a framework for how such an analysis would be conducted, identifying key interactions and determining the orientation of the molecule within the binding site. researchgate.net

Mechanistic Insights into Enzyme and Receptor Interactions

The therapeutic potential of oxazole-containing compounds often stems from their ability to specifically interact with and modulate the activity of enzymes and receptors. nih.gov The chiral nature of molecules like this compound can lead to enantiomer-specific interactions, resulting in different biological activities for each stereoisomer.

Detailed Binding Site Analysis and Ligand-Target Interaction Profiling

Understanding the precise interactions between a ligand and its biological target is crucial for rational drug design. researchgate.net Computational methods, such as molecular docking, are often used in conjunction with experimental data to visualize and analyze the binding of small molecules within the active site of a protein. nih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

For example, in the context of COX-2 inhibition, docking studies have shown that the diaryl structure of certain inhibitors fits into a side pocket of the COX-2 enzyme that is not present in the COX-1 isoform, accounting for their selectivity. nih.gov The oxazole ring, as part of a larger molecule, can contribute to this binding specificity. nih.govnih.gov While a specific binding site analysis for this compound is not available in the provided results, the general principles of ligand-target interaction profiling for oxazole derivatives are well-established across various targets. nih.govunipa.it

Influence of Stereochemistry on Molecular Recognition Processes

The differential effects of enantiomers, which are non-superimposable mirror images of each other, are a well-established phenomenon in pharmacology and biochemistry. This stereoselectivity arises from the chiral nature of biological macromolecules such as enzymes and receptors. These biological targets provide a chiral environment that preferentially interacts with one enantiomer over the other, leading to differences in binding affinity, efficacy, and metabolic stability.

The fundamental principle governing these specific interactions is often described by the three-point attachment model. This model postulates that for a chiral molecule to be distinguished by a chiral receptor, a minimum of three points of interaction must occur. These interactions, which can be a combination of hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces, must be arranged in a spatially specific manner that only one enantiomer can optimally satisfy.

In the context of oxazole-containing chiral amines like 1-(5-phenyloxazol-2-yl)ethanamine, the key structural features contributing to stereospecific interactions include:

The Chiral Center: The carbon atom bearing the amino group and the ethyl substituent is the stereogenic center. The (S) or (R) configuration at this center dictates the spatial orientation of the substituents.

The Amine Group: The primary amine is a crucial functional group capable of acting as a hydrogen bond donor and a proton acceptor (at physiological pH), allowing for strong electrostatic interactions with biological targets.

The Oxazole Ring: This heterocyclic ring system, with its nitrogen and oxygen atoms, can participate in hydrogen bonding and dipole-dipole interactions. The aromatic nature of the ring can also lead to π-π stacking interactions with aromatic residues in a protein's binding pocket.

The Phenyl Substituent: The phenyl group at the 5-position of the oxazole ring provides a large hydrophobic surface, which can engage in significant hydrophobic interactions within a binding site.

While specific biochemical data for this compound is not extensively available in public literature, studies on analogous chiral amines and other heterocyclic compounds provide valuable insights. For instance, research on various chiral amines has demonstrated that the (S)-enantiomer often exhibits significantly different biological activity compared to the (R)-enantiomer when interacting with specific enzymes or receptors. This difference is a direct consequence of the optimal fit of one enantiomer into the binding pocket, maximizing favorable interactions and minimizing steric clashes.

A study on the synthesis of racemic 1-(5-phenyl-1,3-oxazol-2-yl)ethanamine was reported in the Journal of Heterocyclic Chemistry in 1991, indicating the availability of this chemical scaffold for further biological evaluation chemsynthesis.com. The development of chiral descriptors for use in quantitative structure-activity relationship (QSAR) models is a testament to the importance of quantifying the influence of stereochemistry on biological activity researchgate.net. These descriptors aim to capture the three-dimensional arrangement of atoms and are essential for predicting the activity of chiral molecules researchgate.net.

Table 1: Key Structural Features and Potential Molecular Interactions

| Feature | Potential Interaction Type |

| Chiral Amine | Hydrogen Bonding (Donor/Acceptor), Ionic Interactions |

| Oxazole Ring | Hydrogen Bonding, Dipole-Dipole, π-π Stacking |

| Phenyl Group | Hydrophobic Interactions, π-π Stacking |

Design Strategies for Novel Chemical Entities Based on Mechanistic SAR Principles

The insights gained from understanding the influence of stereochemistry on molecular recognition are pivotal in the rational design of new and improved chemical entities. Mechanistic SAR principles guide the modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For chiral amines containing an oxazole core, several design strategies can be employed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.